molecular formula C11H16O4 B3121085 [4-(Ethoxycarbonyl)cyclohexylidene]acetic acid CAS No. 279240-92-5

[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid

Cat. No.: B3121085
CAS No.: 279240-92-5
M. Wt: 212.24 g/mol
InChI Key: XTONOHQVKBNEEY-UHFFFAOYSA-N
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Description

[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid (CAS No. 279240-92-5) is a cyclohexylidene derivative functionalized with an ethoxycarbonyl group (-CO₂Et) and an acetic acid moiety (-CH₂COOH). This compound is utilized in pharmaceutical and organic synthesis due to its reactive sites, which allow for further derivatization.

Properties

IUPAC Name

2-(4-ethoxycarbonylcyclohexylidene)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-2-15-11(14)9-5-3-8(4-6-9)7-10(12)13/h7,9H,2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTONOHQVKBNEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=CC(=O)O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Ethoxycarbonyl)cyclohexylidene]acetic acid typically involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base, followed by the addition of acetic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The compound is being investigated for its role as a building block in the synthesis of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity. For example, derivatives of this acid have been explored for their anti-inflammatory and analgesic properties, potentially leading to new pain management therapies.

2. Antimicrobial Activity
Research indicates that compounds similar to [4-(Ethoxycarbonyl)cyclohexylidene]acetic acid exhibit antimicrobial properties. This could pave the way for developing new antibiotics or antiseptics, addressing the growing concern of antibiotic resistance.

Synthetic Organic Chemistry Applications

1. Intermediate for Synthesis
This compound serves as an important intermediate in the synthesis of various organic molecules. Its unique structure allows chemists to employ it in reactions such as:

  • Esterification : It can be converted into esters, which are valuable in both industrial and laboratory settings.
  • Cyclization Reactions : The compound can undergo cyclization to form more complex cyclic structures, which are often found in natural products and pharmaceuticals.

2. Building Block for Polymers
In materials science, this compound can be utilized as a monomer in polymer chemistry. Its incorporation into polymer chains can modify the physical properties of the resulting materials, leading to applications in coatings, adhesives, and other polymer-based products.

Case Studies

Case Study 1: Synthesis of Novel Anti-inflammatory Agents
A study demonstrated the synthesis of a series of anti-inflammatory agents derived from this compound. The derivatives showed significant activity against inflammation markers in vitro, suggesting potential therapeutic applications .

CompoundActivityReference
Derivative AHigh
Derivative BModerate

Case Study 2: Development of Antimicrobial Agents
Research has shown that modifications to this compound can lead to compounds with enhanced antimicrobial activity against various pathogens. These findings highlight its potential as a scaffold for new antibiotic drugs .

CompoundPathogen TargetedEfficacy
Compound XE. coliEffective
Compound YS. aureusEffective

Mechanism of Action

The mechanism of action of [4-(Ethoxycarbonyl)cyclohexylidene]acetic acid involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexylidene Core

Fluorinated Analog: (4-Difluoro-cyclohexylidene)-acetic Acid
  • Structure : Differs by replacing the ethoxycarbonyl group with two fluorine atoms at the cyclohexylidene ring.
  • Molecular Formula : C₈H₁₀F₂O₂ (vs. inferred C₁₁H₁₄O₄ for the target compound).
  • However, the absence of the ethoxycarbonyl group reduces ester-based reactivity .
Methyl-Substituted Analog: (4-Methylcyclohexylidene)acetic Acid
  • Structure : Features a methyl group (-CH₃) instead of ethoxycarbonyl.
  • Molecular Formula : C₉H₁₄O₂.
  • Impact : The methyl group lowers polarity, reducing solubility in polar solvents. This analog is less reactive toward nucleophilic agents compared to the ethoxycarbonyl derivative .

Aromatic vs. Aliphatic Derivatives

Aromatic Derivatives: 3-Ethoxy-4-(ethoxycarbonyl)phenylacetic Acid
  • Structure : Incorporates a benzene ring with ethoxy and ethoxycarbonyl groups.
  • Molecular Formula : C₁₃H₁₆O₅.
  • Impact : Aromaticity enhances UV absorption and π-π stacking interactions, making it suitable for photochemical studies. The phenylacetic acid moiety may also influence binding in biological systems .
Pyrrolidinone Derivatives
  • Examples :
    • [4-(Acetamido)-1-(4-methoxybenzyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid.
    • [4-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid.
  • Key Differences :
    • Melting Points : 116–118°C (acetamido derivative) vs. 110–113°C (ethoxycarbonyl derivative).
    • Reactivity : The ethoxycarbonyl group enables ester hydrolysis, while the acetamido group offers amide-based stability. Both show high yields (93% and 85%, respectively) in synthesis .

Piperidine and Pyrrole-Based Analogs

Piperidine Derivative: 2-[4-(Ethoxycarbonyl)piperidin-1-yl]acetic Acid
  • Structure : Replaces the cyclohexylidene ring with a piperidine ring.
  • Molecular Formula: C₁₀H₁₇NO₄.
  • Impact : The nitrogen in the piperidine ring introduces basicity, altering solubility in acidic environments. This structural change may enhance interactions with biological targets like enzymes .
Pyrrole-Carboxylic Acid Derivative: 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid
  • Structure : Contains an aromatic pyrrole ring with methyl and ethoxycarbonyl groups.
  • Impact : The pyrrole ring’s aromaticity and electron-rich nature facilitate electrophilic substitution reactions, diverging from the aliphatic reactivity of the cyclohexylidene core .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Melting Point (°C) Key Reactivity/Solubility Features Reference ID
[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid C₁₁H₁₄O₄ (inferred) Ethoxycarbonyl, acetic acid N/A High ester reactivity, moderate polarity
(4-Difluoro-cyclohexylidene)-acetic acid C₈H₁₀F₂O₂ Fluorine, acetic acid N/A Enhanced polarity, potential bioactivity
(4-Methylcyclohexylidene)acetic acid C₉H₁₄O₂ Methyl, acetic acid N/A Low polarity, reduced solubility
3-Ethoxy-4-(ethoxycarbonyl)phenylacetic acid C₁₃H₁₆O₅ Ethoxy, ethoxycarbonyl, phenyl N/A Aromatic UV activity, biological binding
Pyrrolidinone derivative (ethoxycarbonyl) C₁₈H₂₁NO₅ Ethoxycarbonyl, pyrrolidinone 110–113 Ester hydrolysis, high synthetic yield

Biological Activity

[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an ethoxycarbonyl group attached to a cyclohexylidene moiety, which contributes to its unique reactivity and biological properties. Its chemical formula is C12_{12}H18_{18}O3_{3}, and it has a molecular weight of 218.27 g/mol.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit several mechanisms of action:

  • Apoptosis Induction : Recent studies have shown that derivatives of this compound can induce apoptosis in cancer cells through caspase-dependent pathways, specifically targeting pathways involving BAX and Bcl-2 proteins .
  • Antioxidant Activity : The compound has been investigated for its ability to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems.
  • Enzyme Inhibition : Some derivatives have demonstrated the ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anti-cancer Properties : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB 231 . The following table summarizes the cytotoxicity data:
CompoundCell LineIC50 (µM)
This compoundMCF-74.137 ± 0.0407
This compoundMDA-MB 2313.309 ± 0.110
  • Anti-inflammatory Effects : This compound has shown promise in reducing inflammation markers in animal models, suggesting potential applications in inflammatory diseases.

Case Studies

  • Cytotoxicity in Cancer Cells : A study conducted on the effects of this compound on breast cancer cell lines indicated significant apoptosis induction through the activation of caspase pathways. The results highlighted a dose-dependent response with notable reductions in cell viability at concentrations above 4 µM .
  • Antioxidant Activity Assessment : Another study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays, revealing a strong scavenging effect comparable to standard antioxidants like ascorbic acid .

Q & A

Q. Answer :

  • LogP calculations : Predict lipophilicity using software like MarvinSuite or ACD/Labs to optimize drug-likeness .
  • pKa estimation : The carboxylic acid group typically has a pKa ~2.5–3.5, influencing solubility and ionization state .
  • Conformational analysis : Molecular dynamics simulations reveal preferred ring conformations (e.g., chair vs. boat) affecting binding affinity .
    Validation : Cross-reference computational results with experimental solubility and permeability assays .

What are the stability profiles of this compound under varying storage conditions?

Q. Answer :

  • Thermal stability : Decomposition occurs above 150°C; store at –20°C in inert atmospheres .
  • Hydrolytic sensitivity : Susceptible to ester hydrolysis in aqueous buffers (pH >7); use lyophilized forms for long-term storage .
  • Light sensitivity : UV-Vis studies show photodegradation at λ >300 nm; store in amber vials .
    Advanced testing : Accelerated stability studies (40°C/75% RH) over 6 months predict shelf life .

How can researchers design derivatives to enhance the compound’s bioactivity or reduce toxicity?

Q. Answer :

  • Bioisosteric replacement : Substitute the ethoxycarbonyl group with trifluoromethyl or sulfonamide groups to modulate metabolism .
  • Prodrug strategies : Convert the carboxylic acid to ester prodrugs (e.g., ethyl or morpholinium salts) to improve bioavailability .
  • Toxicity screening : Use in vitro hepatocyte assays and Ames tests to assess genotoxicity .
    Case study : Morpholinium salts of cyclohexylidene acetic acids show reduced cytotoxicity compared to free acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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